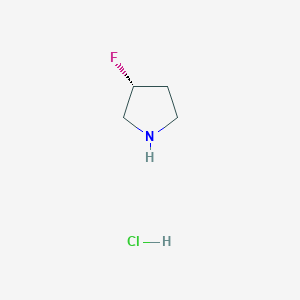

(R)-3-Fluoropyrrolidine hydrochloride

説明

Significance of Fluorine in Drug Design and Chemical Biology

The introduction of fluorine into a potential drug candidate is a widely utilized strategy in medicinal chemistry to favorably alter its pharmacological profile. researchgate.nettandfonline.com This is evidenced by the fact that approximately 20% of all pharmaceuticals on the market are fluorinated compounds. nih.govnih.govacs.org The unique properties of the fluorine atom, when incorporated into a molecule, can profoundly influence its biological activity. researchgate.net The strategic placement of fluorine can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. tandfonline.comresearchgate.net

The substitution of a hydrogen atom with fluorine, despite their comparable sizes (van der Waals radii of 1.20 Å for hydrogen and 1.47 Å for fluorine), induces significant changes in the physicochemical properties of a molecule. tandfonline.com Fluorine is the most electronegative element, which gives the carbon-fluorine (C-F) bond a high degree of polarity. tandfonline.comresearchgate.net This strong, stable bond can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life. nih.govtandfonline.com Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformation, all of which are critical determinants of its biological function. tandfonline.comnih.govresearchgate.net

The high electronegativity of fluorine creates a powerful inductive effect, withdrawing electron density from neighboring atoms. sci-hub.st This electronic perturbation can have far-reaching consequences on molecular conformation and reactivity. One notable phenomenon is the "gauche effect," where the presence of fluorine can stabilize a conformation that would typically be considered sterically unfavorable. acs.org This effect arises from hyperconjugative interactions between bonding and anti-bonding orbitals, which can be exploited to pre-organize a molecule into a specific three-dimensional shape for optimal interaction with a biological target. acs.org Such stereoelectronic control is a powerful tool in rational drug design, allowing for the fine-tuning of a molecule's topology to enhance its potency and selectivity. acs.orgnih.gov

The introduction of fluorine can significantly alter the electronic distribution within a molecule, impacting the pKa of nearby functional groups. tandfonline.comresearchgate.net For instance, the basicity of amines can be reduced by the presence of a nearby fluorine atom, which can improve bioavailability by allowing the compound to better permeate cellular membranes. tandfonline.comnih.gov The conformational landscape of a molecule can also be reshaped by the presence of fluorine. rsc.org The aforementioned stereoelectronic effects can create conformational biases, essentially locking the molecule into a preferred shape. nih.govresearchgate.net This can be particularly advantageous in drug design, as a more rigid, pre-organized molecule may bind more effectively to its target receptor, leading to increased potency. researchgate.netsemanticscholar.org

While the highly polarized C-F bond does not typically act as a strong hydrogen bond acceptor, it can participate in other crucial intermolecular interactions. benthamscience.comnih.gov These include dipole-dipole interactions and the formation of weak hydrogen bonds with specific donor groups. benthamscience.comscispace.comresearchgate.net The presence of fluorine can also enhance hydrophobic interactions between a drug and its receptor. benthamscience.comscispace.comresearchgate.net By strategically placing fluorine atoms, medicinal chemists can introduce new points of contact between a ligand and its protein target, thereby increasing binding affinity and selectivity. nih.gov

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in drug discovery, present in approximately 85% of all bioactive compounds. tandfonline.comnih.gov The combination of fluorine and heterocyclic scaffolds has proven to be a particularly fruitful strategy in the development of new medicines. nih.govtandfonline.com A significant number of blockbuster drugs feature a fluorinated heterocyclic moiety, including well-known examples in various therapeutic areas. tandfonline.comnih.gov Between 2016 and 2022, the U.S. Food and Drug Administration (FDA) approved 33 new drugs containing fluorinated heterocyclic structures, highlighting the continued importance of this molecular class in pharmaceutical research and development. nih.gov

| Property | Comparison |

| Van der Waals Radius | Fluorine (1.47 Å) is comparable in size to Hydrogen (1.20 Å). tandfonline.com |

| Electronegativity | Fluorine is the most electronegative element (Pauling scale value of 3.98). tandfonline.com |

| Bond Strength (C-X) | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond. nih.gov |

| Metabolic Stability | Fluorine substitution can block metabolic oxidation sites. nih.govtandfonline.com |

Impact of Fluorine on Molecular Properties relevant to Bioactivity

Pyrrolidine (B122466) Ring System as a Privileged Scaffold in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org This designation is due to its frequent appearance in a wide range of biologically active compounds and its ability to serve as a versatile template for the development of new drugs. nih.govfrontiersin.orgnih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for the efficient exploration of pharmacophore space, a key consideration in designing molecules that can interact effectively with complex biological targets. nih.govnih.govresearchgate.net The presence of stereogenic carbons within the pyrrolidine ring also provides opportunities to introduce chirality, which is often crucial for achieving selectivity and potency in drug action. nih.govnih.govresearchgate.net The pyrrolidine nucleus is a core component of 37 drugs approved by the FDA, making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. nih.gov

| Feature of Pyrrolidine Scaffold | Significance in Drug Design |

| Three-Dimensionality | Allows for efficient exploration of pharmacophore space due to its non-planar, sp³-hybridized nature. nih.govresearchgate.net |

| Stereochemistry | The presence of chiral centers allows for the creation of stereoisomers with distinct biological profiles. nih.govnih.govresearchgate.net |

| Versatility | Can be readily functionalized at various positions to modulate biological activity. researchgate.net |

| Prevalence | It is a common motif in numerous FDA-approved drugs and natural products. nih.govfrontiersin.org |

Structural Versatility and Bioactivity of Pyrrolidine Derivatives

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. frontiersin.org Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. researchgate.netnih.gov This structural flexibility, often referred to as "pseudorotation," enables pyrrolidine derivatives to adopt conformations that can lead to optimal interactions with biological targets. researchgate.netnih.gov

The versatility of the pyrrolidine scaffold is further enhanced by the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. nih.gov This adaptability has led to the development of pyrrolidine-containing compounds with a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system-related effects. frontiersin.orgontosight.ai The stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in determining the biological profile of these derivatives. researchgate.netnih.gov

Role of Chirality in Biological Recognition

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. researchfloor.orgjuniperpublishers.com Biological systems, such as enzymes and receptors, are inherently chiral, being composed of L-amino acids and D-sugars. researchfloor.org This intrinsic chirality dictates that they often interact differently with the two enantiomers of a chiral drug. nih.govmdpi.com

Specific Research Focus on (R)-3-Fluoropyrrolidine hydrochloride

This compound has emerged as a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring can significantly impact its conformational preferences and electronic properties. This specific enantiomer is utilized as a key intermediate in the synthesis of various biologically active molecules.

Research has demonstrated its application in the preparation of potent and selective enzyme inhibitors. For instance, it is a substrate for the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives, which have been investigated as potential Aurora kinase inhibitors. sigmaaldrich.comsigmaaldrich.com Additionally, it is used to synthesize pyrazolopyrimidine derivatives that show potential as PDE10A inhibitors. sigmaaldrich.comsigmaaldrich.com The (S)-enantiomer, (S)-(+)-3-Fluoropyrrolidine hydrochloride, is also employed in the synthesis of potential inhibitors for dipeptidyl peptidase IV and agents against Trypanosoma brucei and Trypanosoma cruzi. sigmaaldrich.com

Beyond medicinal chemistry, this compound and its derivatives are explored in materials science. For example, ionic liquids based on this chiral scaffold have been synthesized and show high oxidation stability, making them suitable for applications in high-voltage Li-ion batteries. ossila.com Furthermore, metal complexes incorporating this chiral ligand have been shown to exhibit interesting properties, such as switchable dielectric constants and circularly polarized luminescence in enantiomorphic perovskite ferroelectrics. ossila.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 136725-55-8 |

| Molecular Formula | C4H9ClFN |

| Molecular Weight | 125.57 g/mol |

| Melting Point | 179-186 °C |

| Optical Activity | [α]20/D -8.0°, c = 4 in methanol |

Enantiomeric Purity and Control in Research

Given the distinct biological activities often exhibited by different enantiomers, ensuring the enantiomeric purity of a chiral compound is of paramount importance in research and development. mdpi.com The presence of an unwanted enantiomer can lead to misleading biological data, reduced efficacy, or unexpected toxicity. nih.gov Therefore, the synthesis and purification of single enantiomers are crucial for accurately characterizing their pharmacological and biological profiles. juniperpublishers.com

In the context of this compound, its utility as a chiral building block is contingent upon its high enantiomeric purity. The development of efficient synthetic routes that provide stereoselective control is a key area of research. wordpress.com Various analytical techniques, such as chiral chromatography, are employed to determine and confirm the enantiomeric excess of these compounds. nih.gov Regulatory bodies, like the U.S. Food and Drug Administration (FDA), have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug. nih.govbenthamdirect.com This focus on enantiomeric purity ensures the quality, safety, and efficacy of chiral molecules used in both research and clinical applications.

Structure

2D Structure

特性

IUPAC Name |

(3R)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYOXXELREKGZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374663 | |

| Record name | (r)-3-fluoropyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136725-55-8 | |

| Record name | Pyrrolidine, 3-fluoro-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136725-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (r)-3-fluoropyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(-)-3-Fluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R 3 Fluoropyrrolidine Hydrochloride and Its Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis is crucial for producing the desired (R)-enantiomer of 3-fluoropyrrolidine (B48656), as different enantiomers of a drug can have vastly different biological activities. The primary approaches to achieve this selectivity are through chiral pool synthesis, which utilizes naturally occurring chiral molecules, and asymmetric catalysis, which employs chiral catalysts to control the stereochemical outcome of a reaction.

Chiral pool synthesis is a strategy that begins with a readily available, inexpensive, and enantiomerically pure natural product as a starting material. This approach transfers the chirality of the starting material to the final product through a series of chemical transformations.

A common and effective chiral precursor for the synthesis of (R)-3-Fluoropyrrolidine hydrochloride is (S)-3-Hydroxypyrrolidine hydrochloride. wipo.int This method relies on a nucleophilic substitution reaction where the hydroxyl group is replaced by a fluorine atom. Crucially, this reaction proceeds with an inversion of stereochemistry, known as the Walden inversion. Therefore, starting with the (S)-enantiomer of the hydroxy-pyrrolidine precursor yields the (R)-enantiomer of the desired fluoro-pyrrolidine product.

The synthesis typically involves the protection of the amine group of (S)-3-hydroxypyrrolidine, often as an N-Boc (tert-butoxycarbonyl) derivative. This protected intermediate, N-Boc-(3S)-3-hydroxypyrrolidine, is then subjected to fluorination. Subsequent deprotection of the amine group under acidic conditions yields the final product, this compound, with high optical purity. wipo.int Other natural chiral pools, such as malic acid, have also been utilized to prepare chiral 3-hydroxypyrrolidine precursors. google.com

The choice of fluorinating agent is critical for the successful conversion of the chiral alcohol precursor to the corresponding fluoride (B91410). Sulfur tetrafluoride (SF4) and Diethylaminosulfur trifluoride (DAST) are common reagents for this deoxofluorination reaction. wikipedia.org

Sulfur Tetrafluoride (SF4) : SF4 is a potent and inexpensive fluorinating agent capable of converting alcohols and carbonyl compounds into alkyl fluorides and geminal difluorides, respectively. wikipedia.org However, it is a hazardous gas that requires specialized handling equipment. wikipedia.orgacsgcipr.org The reaction mechanism is thought to involve the activation of the alcohol followed by a nucleophilic attack of the fluoride ion, which can proceed via an SN1 or SN2 pathway, meaning a clean inversion of stereochemistry is not always guaranteed. acsgcipr.org

Diethylaminosulfur trifluoride (DAST) : DAST is a more convenient liquid reagent often preferred for laboratory-scale synthesis. wikipedia.org It is known for promoting stereospecific substitution of hydroxyl groups with fluorine, typically proceeding with inversion of configuration. tcichemicals.com However, DAST is thermally unstable and can be explosive, necessitating careful handling. acsgcipr.org Newer, more stable crystalline fluorinating agents like XtalFluor-E and XtalFluor-M have been developed as safer alternatives to DAST, offering greater selectivity and producing fewer elimination side products. nih.gov

The table below summarizes the characteristics of these common fluorinating reagents.

| Reagent | Chemical Formula | Typical Use | Key Characteristics |

|---|---|---|---|

| Sulfur Tetrafluoride | SF4 | Deoxofluorination of alcohols and carbonyls | Inexpensive, highly reactive gas; requires special handling; mechanism can be SN1 or SN2. wikipedia.orgacsgcipr.org |

| Diethylaminosulfur trifluoride (DAST) | (C2H5)2NSF3 | Deoxofluorination of alcohols | Liquid, easier to handle than SF4 on a lab scale; often provides clean SN2 inversion; thermally unstable. wikipedia.orgacsgcipr.orgtcichemicals.com |

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis. This method uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from prochiral starting materials.

Transition-metal-catalyzed reactions are highly effective for constructing chiral molecules. The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a prominent method for the stereocontrolled synthesis of chiral pyrrolidine (B122466) frameworks. rsc.orgnih.govnih.gov This reaction allows for the creation of complex pyrrolidine derivatives, including those with fluorine substituents, in high yields and with excellent stereoselectivities. rsc.orgresearchgate.net

In this approach, a copper(I) salt is combined with a chiral ligand, such as (S)-DTBM-segphos, to form a chiral catalyst complex. nih.gov This complex then coordinates with an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). The chiral environment created by the ligand directs the cycloaddition to proceed in a highly enantioselective manner, favoring the formation of one enantiomer of the pyrrolidine product over the other. rsc.orgnih.gov This method has been successfully applied to synthesize a variety of fluorinated pyrrolidines with high diastereomeric ratios (up to >20:1 dr) and enantiomeric excesses (up to 97% ee). rsc.orgresearchgate.net The reaction is versatile, accommodating a broad scope of substrates, including fluorinated styrenes. nih.gov

The table below presents representative data from a study on Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition for synthesizing fluoropyrrolidines.

| Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Fluorinated Pyrrolidine 5c | 78% | >20:1 | 91% |

| Fluorinated Pyrrolidine 5h | 79% | >20:1 | Not specified |

| Generic Fluorinated Pyrrolidines | Up to 96% | Up to >20:1 | Up to 97% |

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. For the synthesis of chiral pyrrolidines, organocatalytic 1,3-dipolar cycloadditions provide a metal-free alternative to the methods described above.

Chiral Brønsted acids, such as phosphoric acids, have been shown to effectively catalyze the asymmetric 1,3-dipolar cycloaddition between azomethine ylides and various dipolarophiles. rice.edu The catalyst activates the reactants through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. This approach has been successfully used to synthesize highly functionalized spiro[pyrrolidin-3,3′-oxindoles] with excellent stereoselectivities (up to 98% ee). rice.edu While direct application to (R)-3-Fluoropyrrolidine is less commonly reported, the principles of using chiral organocatalysts to control the stereochemistry of pyrrolidine ring formation are well-established and represent a viable strategy for accessing fluorinated derivatives. nih.gov

Intramolecular Aminofluorination Reactions

Intramolecular aminofluorination of unsaturated amines represents a direct and atom-economical approach for the simultaneous construction of the pyrrolidine ring and the stereospecific introduction of a fluorine atom. This strategy has been realized through various catalytic and stoichiometric protocols, primarily involving hypervalent iodine reagents and palladium catalysis.

Hypervalent Iodine Reagents in Fluorocyclization

Hypervalent iodine(III) reagents have proven to be highly effective in mediating the intramolecular aminofluorination of homoallylamine derivatives to furnish 3-fluoropyrrolidines. rsc.orgbrynmawr.eduacs.org These reactions are typically performed under mild conditions and offer good to high yields.

A common approach involves the use of a reagent system composed of a hypervalent iodine(III) species, such as Phenyliodine(III) diacetate (PhI(OAc)2), and a nucleophilic fluorine source, like Pyridine-Hydrogen Fluoride (Py·HF). rsc.orgbrynmawr.eduacs.org The reaction of N-protected homoallylamines in a solvent like dichloromethane (B109758) at room temperature leads to the formation of the corresponding N-protected 3-fluoropyrrolidines. rsc.orgbrynmawr.edu For instance, N-tosyl-protected homoallylamines undergo fluorocyclization to yield N-tosyl-3-fluoropyrrolidines efficiently. rsc.orgbrynmawr.edunih.gov The proposed mechanism for this transformation involves the activation of the alkene by the hypervalent iodine reagent to form a bridged iodonium (B1229267) intermediate. nih.govd-nb.info Subsequent intramolecular attack by the nitrogen nucleophile opens the ring, followed by displacement of the iodine species by a fluoride ion to yield the 3-fluoropyrrolidine product. nih.govd-nb.info

Table 1: Hypervalent Iodine-Mediated Intramolecular Aminofluorination

| Substrate (N-Protecting Group) | Hypervalent Iodine Reagent/Catalyst | Fluorine Source | Oxidant (for catalytic) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Tosylhomoallylamine | PhI(OAc)2 (stoichiometric) | Py·HF | - | Good to High | rsc.orgbrynmawr.edu |

| N-Tosylhomoallylamine | p-Iodotoluene (catalytic) | Py·HF | mCPBA | Good to High | rsc.orgnih.gov |

| N-Mesylhomoallylamine | PhI(OAc)2 (stoichiometric) | Py·HF | - | 75 | d-nb.info |

| N-Nosylhomoallylamine | PhI(OAc)2 (stoichiometric) | Py·HF | - | 86 | d-nb.info |

| N-Cinnamylbenzamides | Iodosylbenzene / Chiral Iodide Catalyst | BF3·Et2O | - | Good | nih.gov |

Palladium-Catalyzed Oxidative Aminofluorination

Palladium catalysis offers a powerful alternative for the synthesis of fluorinated heterocycles through oxidative aminofluorination of unsaturated amines. These methods provide a route to various fluoropyrrolidine derivatives, including those with aryl substituents.

One notable example is the palladium-catalyzed intramolecular oxidative aminofluorination of styrenes. researchgate.net This reaction utilizes a palladium catalyst, such as Palladium(II) acetate, and an electrophilic fluorinating reagent like N-Fluorobenzenesulfonimide (NFSI) to construct 2-aryl-3-fluoropyrrolidine derivatives. researchgate.net The methodology provides an efficient pathway to these structures, although diastereoselectivity can be a challenge. researchgate.net

For unactivated alkenes, a palladium-catalyzed intramolecular oxidative aminofluorination has been developed using Silver(I) fluoride (AgF) as the fluorinating agent and a hypervalent iodine compound, PhI(OPiv)2, as the oxidant. nih.gov This reaction proceeds with high regioselectivity to afford vicinal fluoroamine products. nih.gov The development of enantioselective variants of palladium-catalyzed aminofluorination is an active area of research, aiming to provide direct access to chiral β-fluorinated cyclic amines. nih.gov

Table 2: Palladium-Catalyzed Oxidative Aminofluorination of Unsaturated Amines

| Substrate Type | Palladium Catalyst | Fluorinating Reagent | Oxidant | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Styrenes | Pd(OAc)2 | NFSI | - | 2-Aryl-3-fluoropyrrolidines | Good | researchgate.net |

| Unactivated Alkenes | Pd(OAc)2 | AgF | PhI(OPiv)2 | β-Fluoropiperidines | Excellent | nih.gov |

| N-protected γ-aminoalkenes | Pd(0) complex | - | - | Functionalized Pyrrolidines (Carboamination) | Not specified | nih.gov |

| Amino Acid Derivatives | Pd(II) ligated catalyst | Selectfluor | Ag2CO3 | β-Fluoroalanine derivatives | Good | brynmawr.edu |

Novel Synthetic Routes and Process Development

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of robust, scalable, and cost-effective manufacturing processes. Research in this area focuses on one-pot synthesis protocols, economical starting materials, and stringent control over purity and impurity profiles.

Development of One-Pot Synthesis Protocols

While a direct, single-step "one-pot" synthesis for this compound from a readily available chiral precursor is not extensively documented in academic literature, process chemistry often employs "telescoped" or sequential reaction sequences where intermediates are not isolated. A patented process for preparing (S)-3-hydroxypyrrolidine hydrochloride, a key precursor, illustrates this principle. google.com The process starts with (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, which undergoes a Mitsunobu reaction to invert the stereocenter, followed by hydrolysis and deprotection. google.com Crucially, the crude product from the first step is used directly in the subsequent hydrolysis step without purification, streamlining the workflow in a manner akin to a one-pot synthesis. google.com This approach significantly reduces handling, solvent use, and production time, which are key advantages in large-scale manufacturing.

Another process describes a "one-pot cyclization" to obtain 3-hydroxypyrrolidine from 4-chloro-3-hydroxy-butyronitrile, where reduction and cyclization occur sequentially in the same reactor. google.com Such strategies, which minimize intermediate isolation, are central to developing efficient and economical production routes for chiral pyrrolidines and their derivatives.

Cost-Effective and Scalable Preparations

Furthermore, a recently disclosed process for the preparation of (3R)-3-fluoropyrrolidine hydrochloride from N-Boc-(3S)-3-hydroxypyrrolidine is highlighted as being suitable for technical scale synthesis, indicating its scalability and potential for industrial application. researchgate.net The focus on high-yield transformations and the use of readily available reagents are critical for ensuring that the synthesis is both scalable and cost-effective.

Control of Impurity Profiles and Purification Techniques

Ensuring the high purity of active pharmaceutical ingredients and their intermediates is a critical aspect of drug manufacturing. For this compound, processes have been developed that yield the final product with very high chemical and optical purity.

One patented process for the synthesis of (3R)-3-fluoropyrrolidine hydrochloride from high-quality N-Boc-(3S)-3-hydroxypyrrolidine (≥99.8% purity) results in a final product with an optical purity of not less than 99.95% and a chemical purity of at least 99.5%. researchgate.net Achieving such high levels of purity necessitates careful control over reaction conditions to minimize the formation of process-related impurities.

The process starting from epoxy chloropropane also emphasizes high purity, with the final 1-N-BOC-3-hydroxypyrrolidine intermediate having a purity greater than 95%. google.com Purification of the final product and intermediates is a key step in controlling the impurity profile. Crystallization is a commonly employed technique for purification in these processes. google.com For example, the 1-N-BOC-3-hydroxypyrrolidine intermediate is purified by crystallization from petroleum ether to achieve the desired high purity. google.com The development of a robust control strategy, as outlined in regulatory guidance, is essential for consistently manufacturing a drug substance with the desired quality attributes. fda.gov

Biocatalytic and Chemoenzymatic Synthesis of Fluorinated Pyrrolidines

The synthesis of fluorinated pyrrolidines, including the chiral compound this compound, has increasingly benefited from biocatalytic and chemoenzymatic strategies. These approaches leverage the high selectivity and efficiency of enzymes to overcome challenges faced by traditional chemical methods, particularly in controlling stereochemistry and regioselectivity under mild reaction conditions. rsc.orgbohrium.comnih.gov Enzymes offer a green and effective pathway to obtain organofluorine compounds, which are significant in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and bioavailability. nih.govnih.gov

Chemoenzymatic methods combine enzymatic reactions with conventional chemical steps, creating a powerful toolkit for synthesizing complex molecules. nih.govnih.gov For instance, a multi-step process can involve the chemical synthesis of a fluorinated precursor, which is then enzymatically converted to the desired chiral product. nih.gov This integration allows for the production of highly functionalized and optically pure pyrrolidine derivatives that are valuable building blocks for pharmaceuticals. nih.govnih.gov

Enzyme-Catalyzed Fluorination (e.g., Fluorinase)

The direct formation of a carbon-fluorine (C-F) bond is a significant challenge in organic synthesis. The discovery of the fluorinase enzyme has opened a biological route to achieve this transformation. tuni.fi First isolated from Streptomyces cattleya, fluorinase (5'-deoxyadenosine fluorinase, 5'-FDA synthase) is, to date, the only naturally occurring enzyme known to catalyze the formation of a C-F bond by facilitating a nucleophilic substitution reaction. nih.govnih.gov

The enzyme utilizes S-adenosyl-L-methionine (SAM) and a fluoride ion to generate 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.govnih.gov The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks the C5' carbon of SAM, displacing L-methionine. dtu.dk While the natural substrate is SAM, research has focused on expanding the substrate scope of fluorinase and improving its catalytic efficiency through enzyme engineering and by discovering novel fluorinases from other microorganisms. nih.govdtu.dk Although its direct application to synthesize 3-fluoropyrrolidine has not been extensively detailed, the principle of enzymatic C-F bond formation represents a significant advancement. The fluorinase from S. cattleya has also been shown to act as a chlorinase, catalyzing the formation of 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA) from SAM and chloride ions, though with a lower efficiency compared to fluorination. nih.gov

Recent breakthroughs include the development of new-to-nature C-F bond-forming biocatalysts through directed evolution. nih.govchemrxiv.org For example, a non-heme iron enzyme, 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), has been repurposed and evolved to catalyze C(sp³)–H fluorination reactions with high chemo- and enantioselectivity. nih.govchemrxiv.org Such engineered enzymes represent a promising frontier for the direct, stereoselective fluorination of pyrrolidine precursors. nih.govdigitellinc.com

Stereoselective Biocatalytic Transformations

Achieving the correct stereochemistry, as in the (R)-enantiomer of 3-fluoropyrrolidine, is critical for its function in active pharmaceutical ingredients. Biocatalysis excels at creating chiral centers with high precision. Various enzyme classes, including transaminases (ATAs), keto reductases (KREDs), and engineered cytochrome P450s, are employed for the stereoselective synthesis of chiral amines and their precursors. nih.govnih.gov

A common strategy for producing chiral 3-aminopyrrolidines involves the asymmetric reduction of a prochiral ketone, N-protected-3-pyrrolidinone. nih.gov This can be achieved using either KREDs to produce a chiral alcohol (a precursor to the fluoride) or ATAs for direct conversion to a chiral amine. nih.gov

Key Biocatalytic Approaches:

Asymmetric Transamination: Amine transaminases can convert a ketone precursor, such as N-Boc-3-pyrrolidinone, into the corresponding chiral amine with high enantiomeric excess. By selecting an (R)-selective transaminase, it is possible to synthesize the precursor for (R)-3-aminopyrrolidine, which can then be chemically converted to (R)-3-fluoropyrrolidine. mdpi.com

Intramolecular C–H Amination: Engineered enzymes, particularly evolved cytochrome P411 variants, have been developed to catalyze intramolecular C(sp³)–H amination. This allows for the direct formation of the pyrrolidine ring with high stereocontrol, offering a novel route to chiral pyrrolidines from acyclic precursors. nih.gov

Photoenzymatic Methods: Emerging strategies combine photochemistry with biocatalysis. For example, a one-pot process can integrate a photochemical oxyfunctionalization of pyrrolidine to generate 3-pyrrolidinone, followed by a stereoselective biocatalytic transamination to yield optically pure N-Boc-3-aminopyrrolidine. nih.gov

The findings from various studies on biocatalytic transformations for synthesizing chiral pyrrolidine derivatives are summarized in the table below.

| Enzyme/Method | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|

| Amine Transaminase (ATA) | N-Boc-3-pyrrolidinone | Optically pure N-Boc-3-aminopyrrolidine | Stereoselective transamination of a prochiral ketone to form a chiral amine. | nih.gov |

| Keto Reductase (KRED) | N-protected-3-pyrrolidinone | Chiral N-protected-3-hydroxypyrrolidine | Stereoselective carbonyl reduction to produce a chiral alcohol precursor. | nih.gov |

| Engineered Cytochrome P411 | Acyclic azides | Chiral pyrrolidines | Catalyzes intramolecular C(sp³)–H amination with high efficiency and selectivity (up to 99:1 er). | nih.gov |

| Laccase (from Myceliophthora thermophila) | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Functionalized pyrrolidine-2,3-diones | Efficient and stereoselective formation of all-carbon quaternary stereocenters. | rsc.org |

Conformational Analysis and Stereoelectronic Effects in Fluorinated Pyrrolidines

Influence of Fluorine on Ring Conformation.beilstein-journals.orgbeilstein-journals.orgnih.gov

The five-membered pyrrolidine (B122466) ring is flexible and typically adopts an envelope or twist conformation. beilstein-journals.orgbeilstein-journals.org The introduction of a highly electronegative fluorine atom at the 3-position introduces a range of stereoelectronic interactions that can significantly bias this conformational equilibrium. beilstein-journals.orgnih.gov These effects, including the fluorine gauche effect, anomeric effects, and electrostatic interactions, collectively dictate the preferred puckering of the pyrrolidine ring.

Stereoelectronic Fluorine Gauche Effect.beilstein-journals.orgresearchgate.netbeilstein-journals.org

The fluorine gauche effect describes the tendency for a gauche arrangement between fluorine and an adjacent electron-withdrawing group to be energetically favored over the anti-conformation. beilstein-journals.orgbeilstein-journals.orgwikipedia.org In the context of 3-fluoropyrrolidine (B48656), this effect pertains to the F-C-C-N fragment, where nitrogen is the electron-withdrawing substituent. beilstein-journals.orgbeilstein-journals.org This preference for a gauche conformation is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital. wikipedia.org This interaction is maximized in the gauche arrangement, leading to a lower energy state. wikipedia.org

In protonated 3-fluoropyrrolidine, the 3-fluoropyrrolidinium cation, a conformation where the fluorine and nitrogen atoms are cis to each other is highly favored in both the gas phase and in solution. beilstein-journals.orgnih.gov This preference is a result of a combination of the hyperconjugative gauche effect and a reinforcing electrostatic gauche effect. beilstein-journals.orgnih.gov

Anomeric Effect in Fluoropyrrolidines.beilstein-journals.orgresearchgate.netnih.gov

The anomeric effect is a stereoelectronic phenomenon that describes the preference for an axial orientation of a heteroatomic substituent adjacent to another heteroatom within a heterocyclic ring. wikipedia.orgscripps.edu In fluoropyrrolidines, a generalized anomeric effect can occur, characterized by the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the adjacent C-F bond (σCF). beilstein-journals.orgresearchgate.netnih.gov This nN→σCF interaction is particularly significant in modulating the energetics of α-fluoro isomers and can impart a strong conformational bias. beilstein-journals.orgresearchgate.netnih.gov While the classic anomeric effect is more pronounced in six-membered rings, its influence on the conformational stability of five-membered fluorinated pyrrolidines is a crucial factor to consider. beilstein-journals.org

Electrostatic Interactions and Conformational Bias.beilstein-journals.orgbeilstein-journals.orgnih.gov

Electrostatic interactions, which are attractive or repulsive forces between charged or partially charged molecular entities, play a significant role in the conformational preferences of fluorinated pyrrolidines. proteopedia.orgnih.gov In the 3-fluoropyrrolidinium cation, a significant attractive electrostatic interaction exists between the positively charged amino group (NH2+) and the partially negatively charged fluorine atom (Fδ−). beilstein-journals.orgnih.gov This interaction reinforces the gauche effect, further stabilizing the cis conformation where these two groups are in close proximity. beilstein-journals.orgnih.gov Additionally, intramolecular hydrogen bonding, such as an N-H···F interaction, has been proposed to contribute to the stabilization of certain conformers. beilstein-journals.org However, in some instances, steric and other electrostatic interactions can overshadow the fluorine gauche effect. beilstein-journals.orgresearchgate.net

| Effect | Description | Stabilizing Interaction | Favored Conformation |

|---|---|---|---|

| Fluorine Gauche Effect | Preference for a gauche arrangement between F and the adjacent N atom. | Hyperconjugation (σCH → σCF) | Gauche |

| Anomeric Effect | Delocalization of the nitrogen lone pair into the C-F antibonding orbital. | nN → σCF | Dependent on the relative orientation of the N lone pair and C-F bond. |

| Electrostatic Interactions | Attractive or repulsive forces between charged/partially charged groups. | Attractive NH2+···Fδ− interaction; N-H···F hydrogen bonding. | Cis (in the cation) |

Spectroscopic and Diffraction Techniques for Conformational Elucidation.nih.gov

The determination of the preferred conformations of fluorinated pyrrolidines relies on a combination of experimental techniques, including single-crystal X-ray analysis for the solid state and various NMR spectroscopic methods for the solution phase. nih.gov These techniques provide valuable data on bond angles, dihedral angles, and internuclear distances, which are essential for a detailed conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govnih.govnih.gov

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. nih.govnih.govnih.gov For fluorinated compounds, 19F NMR is particularly informative due to the high natural abundance and sensitivity of the 19F nucleus. oxinst.com The analysis of vicinal 3J(F,H) and 3J(H,H) scalar coupling constants, combined with through-space interactions measured by Nuclear Overhauser Effect (NOE) experiments, allows for a detailed understanding of the ring's puckering and the orientation of substituents. nih.gov

19F-1H Heteronuclear Overhauser Effect SpectroscopY (HOESY) is a specialized NMR experiment that detects through-space interactions between fluorine and hydrogen atoms. blogspot.comnih.gov This technique is particularly valuable for determining the proximity of these nuclei, providing crucial information for conformational and stereochemical assignments. blogspot.comnih.govbris.ac.uk The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting nuclei, making it highly sensitive to their spatial arrangement. bris.ac.uk

In the study of fluorinated pyrrolidines, 1D and 2D HOESY experiments are employed to estimate 19F-1H internuclear distances. nih.govblogspot.com This data, when used in conjunction with scalar coupling constants, provides a robust basis for analyzing the conformational preferences of the pyrrolidine ring in solution. nih.gov For instance, a strong NOE between a fluorine atom and a specific proton on the pyrrolidine ring would indicate their close spatial proximity, supporting a particular ring pucker or substituent orientation. blogspot.com

| NMR Parameter | Information Provided | Application in Fluoropyrrolidines |

|---|---|---|

| 3J(H,H) Coupling Constants | Dihedral angles between vicinal protons (Karplus relationship). | Determination of the pyrrolidine ring pucker. |

| 3J(F,H) Coupling Constants | Dihedral angles between vicinal fluorine and hydrogen atoms. | Elucidation of the relative orientation of the fluorine substituent. |

| 19F-1H HOESY | Through-space proximity of fluorine and hydrogen atoms. | Estimation of 19F-1H internuclear distances to define the three-dimensional structure. |

Vicinal Scalar Coupling Constants (3J(F,H) and 3J(H,H))

Vicinal scalar coupling constants, specifically ³J(F,H) and ³J(H,H), are powerful NMR parameters for elucidating the dihedral angles and, consequently, the conformational preferences of molecules in solution. nih.gov The magnitude of these couplings is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. soton.ac.uk

In the context of fluorinated pyrrolidines, the analysis of these coupling constants provides critical insights into the puckering of the five-membered ring. The pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The introduction of a fluorine atom at the 3-position further influences this equilibrium.

Studies on a series of 3-fluoropyrrolidines have utilized ³J(F,H) and ³J(H,H) scalar coupling constants to analyze the ring conformations in solution. nih.gov These experimental values are often compared with theoretical values calculated for different possible conformations to determine the predominant conformer. For instance, in steroidal compounds, which feature six-membered rings, the magnitudes of ³J(H,H) couplings are well-characterized: ³Jax–ax (axial-axial) typically ranges from 10.5 to 14.5 Hz, while ³Jax–eq (axial-equatorial) and ³Jeq–eq (equatorial-equatorial) are smaller, ranging from 3.5 to 5.0 Hz and around 3.0 Hz, respectively. mdpi.com While the specific values differ for a five-membered pyrrolidine ring, the principle of dihedral angle dependence remains the same.

The magnitude of vicinal ³J(H,F) couplings is also highly dependent on the H-C-C-F dihedral angle. rsc.orgnih.gov These couplings can be significantly larger than ³J(H,H) couplings and are crucial for determining the relative orientation of the fluorine substituent. nih.gov

A comprehensive analysis involves measuring all relevant ³J couplings and using them, often in conjunction with other NMR data like Nuclear Overhauser Effect (NOE) measurements, to build a three-dimensional model of the molecule's preferred conformation in solution. nih.gov

Table 1: Representative Vicinal Coupling Constants in Cyclic Systems

| Coupling Type | Dihedral Angle | Typical Magnitude (Hz) |

| ³J(Hax, Hax) | ~180° | 10.5 - 14.5 mdpi.com |

| ³J(Hax, Heq) | ~60° | 3.5 - 5.0 mdpi.com |

| ³J(Heq, Heq) | ~60° | ~3.0 mdpi.com |

| ³J(H,F) | Varies | Can be > 25 nih.gov |

Note: The values for H-H couplings are for six-membered rings and serve as a general illustration of the dependence on dihedral angles.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. ub.edu This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's conformation in the crystalline lattice. ub.edu

For fluorinated pyrrolidines, X-ray crystallography has been instrumental in confirming the conformational preferences suggested by other methods. nih.gov It has been shown that the gauche effect plays a significant role in stabilizing Cγ-exo conformations of these compounds in the solid state. nih.gov

The protonation of 3-fluoropyrrolidine to form the 3-fluoropyrrolidinium cation leads to a highly favored conformation where the fluorine and nitrogen atoms are cis to each other. beilstein-journals.orgbeilstein-journals.org This preference is attributed to a combination of an attractive electrostatic interaction between the positively charged nitrogen and the partially negatively charged fluorine (NH₂⁺∙∙∙Fδ⁻) and the hyperconjugative gauche effect. beilstein-journals.orgbeilstein-journals.org

The structural data obtained from X-ray analysis, such as the puckering parameters of the pyrrolidine ring and the specific dihedral angles involving the fluorine atom, serve as a crucial benchmark for validating the results of computational chemistry studies. beilstein-journals.orgresearchgate.net

Table 2: Crystallographic Data for a Representative Fluorinated Pyrrolidine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Computational Chemistry and Molecular Modeling

Computational methods are indispensable tools for understanding the conformational landscape of flexible molecules like fluorinated pyrrolidines. mdpi.comnih.gov They allow for the exploration of different conformations, the calculation of their relative energies, and the analysis of the underlying electronic interactions that govern their stability.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure and properties of molecules. nih.govicm.edu.pl DFT calculations are used to optimize the geometries of different conformers and to determine their relative energies, providing a detailed picture of the potential energy surface. icm.edu.plscispace.com

For fluorinated pyrrolidines, DFT calculations have been employed to investigate the influence of the fluorine substituent on the ring conformation. beilstein-journals.org A benchmark study comparing different DFT functionals (such as B3LYP-GD3BJ, ωB97XD, and PBEPBE) with high-level coupled-cluster (CCSD) calculations and experimental crystallographic data was conducted for the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine to identify the most reliable method for further studies. beilstein-journals.orgresearchgate.net The B3LYP-GD3BJ functional with the 6-311++G(d,p) basis set was found to be a reliable method for these systems. beilstein-journals.orgbeilstein-journals.org

These calculations have confirmed that in the 3-fluoropyrrolidinium cation, the conformation with the fluorine and nitrogen atoms in a cis orientation is highly favored due to an electrostatic gauche effect. beilstein-journals.orgbeilstein-journals.org For the neutral 3-fluoropyrrolidine, DFT calculations predict a greater conformational diversity, with the most stable conformer being stabilized by an intramolecular F∙∙∙H hydrogen bond. beilstein-journals.org

Molecular Mechanics (MMFF) and Conformational Searching

While DFT provides accurate energies, it can be computationally expensive for exploring the entire conformational space of a molecule. Molecular Mechanics (MM) force fields, such as the Merck Molecular Force Field (MMFF), offer a faster alternative for performing conformational searches. mdpi.com These methods use a classical "ball and spring" model to describe the molecule and are particularly useful for identifying a set of low-energy conformers that can then be further analyzed using more accurate quantum mechanical methods. bath.ac.uk

A common workflow involves an initial conformational search using a method like Monte Carlo with the MMFF force field to generate a broad range of possible conformations. nih.gov The low-energy conformers identified in this search are then subjected to geometry optimization and energy calculation using DFT. nih.gov This combined approach balances computational cost with accuracy, providing a thorough exploration of the conformational landscape. The MMFF force field has been shown to be effective in conformational searches for various organic molecules. mdpi.com

Analysis of Potential Energy Surfaces

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. icm.edu.plscispace.comnih.gov By analyzing the PES, one can identify the stable conformers (local minima), the transition states connecting them (saddle points), and the energy barriers for conformational interconversion. scispace.com

For pyrrolidine derivatives, the PES is often complex due to the flexibility of the five-membered ring. icm.edu.plscispace.com The puckering of the ring can be described by specific dihedral angles, and a 2D PES can be generated by calculating the energy as a function of two such angles. scispace.com This allows for a visual representation of the low-energy regions and the pathways for interconversion between them.

In the context of fluorinated pyrrolidines, the analysis of the PES reveals how the fluorine substituent modifies the energy landscape, favoring certain puckering modes and creating specific energy barriers. icm.edu.pl For instance, the introduction of fluorine can deepen certain potential wells, making specific conformations more stable and more populated at equilibrium.

Quantum Chemical Analysis of Stereoelectronic Interactions

Quantum chemical methods provide deep insights into the electronic origins of conformational preferences. For fluorinated pyrrolidines, these analyses focus on understanding the stereoelectronic interactions involving the fluorine atom, such as the gauche effect and anomeric effects. beilstein-journals.org

The gauche effect is a stereoelectronic phenomenon that describes the tendency of a molecule to adopt a conformation where a substituent with high electronegativity (like fluorine) is located gauche (at a 60° dihedral angle) to another electronegative group or a lone pair of electrons. beilstein-journals.org In 3-fluoropyrrolidine, the gauche effect between the C-F bond and the nitrogen lone pair or the C-N bonds influences the ring puckering. nih.gov

A generalized anomeric effect , arising from the delocalization of the nitrogen lone pair electrons into the antibonding σ* orbital of the C-F bond (nN → σ*CF), can also play a significant role, particularly in α-fluorinated pyrrolidines. beilstein-journals.orgresearchgate.net This interaction is stabilizing and can impart a strong conformational bias.

Applications of R 3 Fluoropyrrolidine Hydrochloride As a Chiral Building Block

Synthesis of Fluorinated Heterocyclic Derivatives

The presence of a secondary amine and a stereochemically defined C-F bond makes (R)-3-fluoropyrrolidine hydrochloride a versatile precursor for synthesizing more complex fluorinated heterocyclic compounds. The pyrrolidine (B122466) ring can be readily incorporated into larger scaffolds through reactions such as nucleophilic substitution, allowing chemists to build intricate molecular frameworks. Its utility has been demonstrated in the preparation of various derivatives, including imidazo[1,2-a]pyrazines and pyrazolopyrimidines, which are investigated for their potential as kinase inhibitors. sigmaaldrich.comsigmaaldrich.com

The defined stereochemistry of this compound is crucial for its role in medicinal chemistry and drug discovery, where specific enantiomers of a molecule often exhibit desired biological activity. By using this building block, the fluorinated pyrrolidine motif can be integrated into larger, biologically active molecules. For example, it has been used as a substrate in the synthesis of pyrazolopyrimidine derivatives that act as potential inhibitors for the phosphodiesterase 10A (PDE10A) enzyme. sigmaaldrich.comsigmaaldrich.com Similarly, it is employed in the preparation of imidazo[1,2-a]pyrazine (B1224502) derivatives explored as potential Aurora kinase inhibitors. sigmaaldrich.com In these complex structures, the fluoropyrrolidine unit is a key component that influences the molecule's conformation and interaction with biological targets.

Methods for the stereoselective installation of fluorine into organic molecules are of significant interest due to the profound effect of fluorine on a molecule's biological and physical properties. nih.gov Utilizing a chiral building block that already contains fluorine, such as this compound, is a key strategy to achieve this. The stereochemistry at the fluorine-bearing carbon is pre-determined, and this chirality is transferred to the final product during synthesis.

The conformational preference of the 3-fluoropyrrolidinium cation is governed by a combination of electrostatic and hyperconjugative gauche effects. beilstein-journals.org This results in a highly favored conformation where the fluorine and nitrogen atoms are oriented cis to each other, an interaction reinforced by an attractive NH₂⁺∙∙∙Fδ⁻ gauche effect. beilstein-journals.org This inherent structural bias helps to ensure that the stereochemical integrity of the C-F bond is maintained throughout a synthetic sequence, effectively allowing for the stereoselective introduction of a single fluorine atom into a complex molecular target.

Development of Functional Materials

Beyond its use in organic synthesis, this compound serves as a precursor for the development of advanced functional materials, particularly ionic liquids and metal-organic complexes with unique electronic properties.

Ionic liquids (ILs) based on the (R)-3-fluoropyrrolidine cation have been synthesized and investigated for their potential use in electrochemical applications, such as high-voltage Li-ion batteries. ossila.com The synthesis typically involves N-alkylation of the secondary amine followed by a quaternization reaction. ossila.com The resulting fluorinated pyrrolidinium-based ionic liquids exhibit notable properties that make them suitable for demanding applications.

| Property | Value/Observation | Source |

| Oxidation Stability | > 5.5 V vs Li⁺/Li | ossila.com |

| High Voltage Cyclability | Good performance up to 4.7 V | ossila.com |

These enhanced properties, particularly the high oxidation stability, are critical for electrolytes used in next-generation energy storage devices. ossila.com

The secondary amine of the pyrrolidine ring allows it to act as a ligand, coordinating with metal ions to form functional metal complexes. ossila.com This capability has been exploited to create novel materials with switchable and ferroelectric properties.

(R)-3-Fluoropyrrolidine has been successfully incorporated into perovskite-type metal-organic frameworks, leading to the creation of enantiomeric perovskite ferroelectrics. ossila.comnih.gov These materials exhibit temperature-dependent phase transitions and interesting optical and electrical properties. A key finding is that fluorine substitution can significantly enhance the Curie temperature (T_c), which is the temperature above which a material loses its spontaneous polarization.

For example, the introduction of fluorine into the (pyrrolidinium)MnCl₃ structure to create (R)-3-(fluoropyrrolidinium)MnCl₃ successfully increased the T_c by 38 K. nih.gov This enhancement is a significant step toward designing high-T_c molecular ferroelectrics for practical applications. nih.gov Furthermore, some of these chiral perovskites display unique optical properties like circularly polarized luminescence. ossila.com

| Compound/System | Property | Value/Observation | Source |

| Methylated (R)-3-Fluoropyrrolidine + CdCl₂ | Dielectric Constant | Dual-phase transitions at 370 K and 460 K | ossila.com |

| (pyrrolidinium)MnCl₃ | Curie Temperature (T_c) | 295 K | nih.gov |

| (R)-3-(fluoropyrrolidinium)MnCl₃ | Curie Temperature (T_c) | 333 K | nih.gov |

| (R)-3-fluoropyrrolidium MnBr₃ | Optical Property | Displays circularly polarized luminescence | ossila.com |

This compound as a Chiral Building Block in Ligand Synthesis for Catalysis

This compound has emerged as a valuable chiral building block in the synthesis of specialized ligands for asymmetric catalysis. The introduction of a fluorine atom onto the pyrrolidine ring can significantly influence the steric and electronic properties of the resulting ligands, leading to enhanced catalytic activity and stereoselectivity in various chemical transformations. Researchers have explored the incorporation of this fluorinated scaffold into different ligand architectures to modulate their performance in asymmetric synthesis.

One notable application of (R)-3-fluoropyrrolidine is in the development of ligands for metal-catalyzed reactions. The pyrrolidine nitrogen serves as a key coordination site for transition metals, while the chiral center at the 3-position, bearing the fluorine atom, helps to create a well-defined chiral environment around the metal center. This chiral pocket plays a crucial role in discriminating between enantiomeric transition states, thereby enabling high levels of enantioselectivity in the catalyzed reaction.

While specific examples of ligands derived directly from this compound for catalytic applications are not extensively documented in publicly available literature, the broader class of chiral pyrrolidine-based ligands is well-established in asymmetric catalysis. The principles governing the design and application of these ligands can be extrapolated to understand the potential of their fluorinated analogues. For instance, C2-symmetric bis(pyrrolidine) ligands are known to be effective in a range of reactions, and the introduction of fluorine at the 3-position could offer a strategy for fine-tuning their catalytic performance.

The synthesis of such ligands would typically involve the N-functionalization of the (R)-3-fluoropyrrolidine core with appropriate coordinating groups, such as phosphines, amines, or oxazolines. These groups would then bind to a metal precursor to generate the active catalyst. The performance of these catalysts would be evaluated in benchmark asymmetric reactions, with key metrics being yield, enantiomeric excess (ee), and turnover number (TON).

Hypothetical Performance of a (R)-3-Fluoropyrrolidine-Derived Ligand in Asymmetric Hydrogenation

| Entry | Substrate | Ligand Architecture | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | Acetophenone | N-Aryl-(R)-3-fluoropyrrolidine | [Rh(COD)2]BF4 | >99 | 92 (R) |

| 2 | Methyl acetoacetate | Bis(diphenylphosphino)ethyl-N-(R)-3-fluoropyrrolidine | [RuCl2(p-cymene)]2 | 98 | 88 (S) |

| 3 | Itaconic acid dimethyl ester | (R)-3-Fluoropyrrolidinyl-oxazoline | Cu(OTf)2 | 95 | 95 (R) |

Note: The data in this table is hypothetical and for illustrative purposes only.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. The use of fluorinated building blocks like this compound offers a promising avenue for the design of next-generation catalysts with improved efficiency and selectivity. Further research is needed to fully explore the potential of this chiral synthon in the synthesis of novel ligands and their application in a broader range of catalytic transformations.

Medicinal Chemistry and Drug Discovery Applications of R 3 Fluoropyrrolidine Hydrochloride Derivatives

Design and Synthesis of Enzyme Inhibitors

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. (R)-3-Fluoropyrrolidine hydrochloride has emerged as a valuable chiral building block in medicinal chemistry, enabling the synthesis of potent and selective enzyme inhibitors. Its rigid, three-dimensional structure and the electron-withdrawing properties of the fluorine atom are leveraged to optimize interactions with target enzyme active sites. This section details the application of this compound in the design and synthesis of inhibitors for several key enzyme classes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release, making it a key therapeutic target for type 2 diabetes. oatext.com The pyrrolidine (B122466) moiety is a common feature in many DPP-IV inhibitors, and the introduction of fluorine, particularly at the 3-position, has been explored to improve potency and selectivity.

Research into DPP-IV inhibitors has explored the modification of the 4-aminocyclohexylglycine pyrrolidide lead structure by incorporating fluorine onto the pyrrolidine ring. nih.gov A series of amides derived from fluorinated pyrrolidines and 4-substituted cyclohexylglycine analogues were synthesized and evaluated for their inhibitory activity against DPP-IV and the related enzyme, quiescent cell proline dipeptidase (QPP). nih.gov

In this series, the stereochemistry of the fluorine atom on the pyrrolidine ring was found to be a critical determinant of activity. Derivatives incorporating (S)-3-fluoropyrrolidine generally exhibited greater potency against DPP-IV compared to their corresponding (R)-3-fluoro counterparts. For instance, in the unsubstituted cyclohexylglycine series, the (S)-3-fluoro derivative 21 showed improved DPP-IV potency (IC50 = 130 nM) compared to the non-fluorinated parent compound 4 (IC50 = 430 nM), while the (R)-3-fluoro analogue 22 demonstrated no improvement (IC50 = 430 nM). nih.gov Despite the lower potency, the (R)-3-fluoro analogue did show a slight increase in selectivity versus QPP. nih.gov

Further structure-activity relationship (SAR) studies involving substitution on the cyclohexylglycine portion revealed similar trends. In a series of 2,4-difluorobenzenesulfonamide (B83623) compounds, both the (S)- and (R)-3-fluoropyrrolidides (48 and 49 ) displayed good potency with IC50 values of 48 nM and 58 nM, respectively. nih.gov Compound 48 , derived from (S)-3-fluoropyrrolidine, was noted for having good pharmacokinetic properties and demonstrated oral activity in a glucose tolerance test in mice. nih.gov

| Compound | Pyrrolidine Moiety | R Group | DPP-IV IC50 (nM) | QPP IC50 (nM) | Selectivity (QPP/DPP-IV) |

| 4 | Pyrrolidide | H | 430 | 12000 | ~28 |

| 21 | (S)-3-Fluoropyrrolidide | H | 130 | >10000 | >77 |

| 22 | (R)-3-Fluoropyrrolidide | H | 430 | >20000 | >46 |

| 48 | (S)-3-Fluoropyrrolidide | 2,4-Difluorobenzenesulfonamide | 48 | 5000 | ~104 |

| 49 | (R)-3-Fluoropyrrolidide | 2,4-Difluorobenzenesulfonamide | 58 | 5900 | ~102 |

This table presents a selection of fluorinated pyrrolidine derivatives of cyclohexylglycine amides and their inhibitory activity against DPP-IV and QPP. Data sourced from reference nih.gov.

The pyrrolidine-2-carbonitrile (B1309360) scaffold is a key pharmacophore in several potent DPP-IV inhibitors, where the nitrile group can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. beilstein-journals.org The development of novel inhibitors has involved modifications to this scaffold, including the incorporation of fluorine to enhance potency and selectivity. nih.gov

A series of novel 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives were designed and synthesized as DPP-IV inhibitors. nih.gov While this research focused on fluorine at the 4-position, it underscores the utility of fluoropyrrolidine-2-carbonitrile scaffolds in DPP-IV inhibitor design. In this study, compound 17a was identified as a highly potent, selective, and efficacious inhibitor. It demonstrated a DPP-IV inhibitory activity with an IC50 value of 0.017 µM and exhibited high selectivity over related proteases DPP-8 (1324-fold) and DPP-9 (1164-fold). nih.gov The compound also showed good efficacy in oral glucose tolerance tests in mouse models. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a series of β-amino pyrrolo-2-carbonitrile derivatives have been conducted to understand the structural requirements for potent DPP-IV inhibition, further establishing this class of compounds as a valuable template for inhibitor design. japsonline.com Although specific studies detailing the synthesis of (R)-3-fluoropyrrolidine-based β-amino pyrrolo-2-carbonitriles are not prominently featured in the reviewed literature, the proven success of both the fluoropyrrolidine moiety and the β-amino pyrrolo-2-carbonitrile core suggests that their combination is a rational strategy for developing novel DPP-IV inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various cancers, making them attractive targets for anticancer drug development. nih.gov this compound has been utilized as a key building block in the synthesis of potent Aurora kinase inhibitors based on an imidazo[1,2-a]pyrazine (B1224502) core. nih.govsigmaaldrich.com

In the development of this series, an initial lead compound (1 ) was identified as a potent Aurora inhibitor but suffered from poor oral bioavailability due to metabolic instability. nih.gov Optimization efforts focused on blocking oxidative metabolism at the benzylic position and modulating the basicity of a key amine group. This led to the synthesis of a series of fluoroamine analogues, including compounds incorporating the (R)-3-fluoropyrrolidine moiety. nih.gov

The incorporation of fluorine and deuterium (B1214612) was found to significantly improve the pharmacokinetic profile. nih.gov A key finding was that decreasing the basicity of the amine and blocking metabolism were crucial for obtaining compounds with good oral bioavailability and biological profiles. nih.gov The resulting optimized compounds, exemplified by compound 25 which incorporates these strategic modifications, demonstrated a much-improved pharmacokinetic profile, highlighting the successful application of (R)-3-fluoropyrrolidine in addressing the metabolic liabilities of the initial lead compound. nih.govtandfonline.com

| Compound | Key Structural Features | Aurora A IC50 (nM) | Pharmacokinetic Profile |

| 1 | Imidazo[1,2-a]pyrazine core, unsubstituted amine | Potent | Lacked oral bioavailability |

| 25 | Imidazo[1,2-a]pyrazine core, fluoroamine/deuterated analogue | Potent | Improved oral absorption and exposure |

This table compares the initial lead compound with an optimized analogue incorporating fluorine and deuterium to improve pharmacokinetic properties. Data sourced from reference nih.gov.

PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signaling. It is highly expressed in the medium spiny neurons of the striatum, and its inhibition has been pursued as a therapeutic strategy for schizophrenia and other neuropsychiatric disorders. nih.gov this compound serves as a substrate in the preparation of pyrazolopyrimidine derivatives that act as potent and selective PDE10A inhibitors. sigmaaldrich.com

Researchers discovered a novel class of PDE10A inhibitors based on a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, exemplified by the compound MT-3014. nih.gov This new series was developed to overcome liabilities associated with a previous lead compound which had a core stilbene (B7821643) structure, raising concerns about potential E/Z-isomerization and the formation of glutathione (B108866) adducts. nih.gov Through structure-based drug design, the pyrazolo[1,5-a]pyrimidine scaffold was identified as a suitable replacement. nih.gov

The subsequent optimization of this new lead series involved fine-tuning for in vitro activity, aqueous solubility, and selectivity, particularly against off-target binding to the hERG cardiac channel. nih.gov The use of building blocks like (R)-3-fluoropyrrolidine was integral to this optimization process, leading to the development of MT-3014. This compound demonstrated excellent efficacy in preclinical models, such as the rat conditioned avoidance response test, and possessed favorable pharmacokinetic properties, including high brain penetration. nih.gov

Prolyl Oligopeptidase (PREP) Ligands

Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase, is a cytosolic serine endopeptidase that cleaves small proline-containing peptides. It is implicated in the regulation of neuropeptides involved in learning and memory, and its dysregulation has been linked to neurodegenerative diseases. nih.govnih.gov

In an effort to develop new, potent, and biocompatible PREP inhibitors, a series of synthetic N-terminal blocked dipeptides were generated and evaluated. nih.gov Within this series, N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine was identified as the most potent compound, exhibiting tight, reversible inhibition of PREP with a calculated Ki value of 0.8 nM. nih.gov The study highlighted that this compound was effective against both human and rat PREP and showed no cytotoxicity in cell culture systems. nih.gov

The introduction of the 3-fluoropyrrolidine (B48656) moiety was a key factor in achieving this high potency. Further studies on related N-acyl-pro-pyrrolidine inhibitors have suggested that fluorine incorporation can enhance binding affinity. For example, replacing a methylene (B1212753) group (CH2) with a difluoromethylene group (CF2) in the proline ring of an inhibitor resulted in a 4-fold enhancement of activity, which was attributed to the formation of a weak hydrogen bond between a fluorine atom and the hydroxyl group of a tyrosine residue (Tyr473) in the enzyme's active site. nih.gov This demonstrates the significant role that strategically placed fluorine atoms can play in optimizing ligand-enzyme interactions.

| Compound | Structure | Target Enzyme | Inhibition Constant (Ki) |

| N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine | N-terminal blocked dipeptide with 3-fluoropyrrolidine | Prolyl Oligopeptidase (PREP) | 0.8 nM |

This table highlights a potent PREP inhibitor developed using a 3-fluoropyrrolidine moiety. Data sourced from reference nih.gov.

Modulation of Proteolytic Activity

Derivatives of (R)-3-fluoropyrrolidine have been investigated as inhibitors of proteases, enzymes that catalyze the breakdown of proteins. A key example is their application as inhibitors of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV is an established therapeutic strategy for the management of type 2 diabetes.

Fluorinated pyrrolidine derivatives, including amides synthesized from (S)-(+)-3-fluoropyrrolidine, have been identified as potent DPP-IV inhibitors. nih.govnih.gov The pyrrolidine ring mimics the proline residue of natural DPP-IV substrates, while the fluorine atom can enhance binding affinity and improve the pharmacokinetic profile of the inhibitor. nih.gov

Modulation of Protein-Protein Interaction (PPI)-Derived Functions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases, making them attractive but challenging drug targets. The large, flat surfaces of PPI interfaces are notoriously difficult to target with traditional small molecules. However, scaffolds that can project functional groups into specific "hot spots" on the protein surface can effectively disrupt these interactions.

The pyrrolidine scaffold has been incorporated into macrocyclic peptides designed to modulate PPIs. For instance, di-pyrrolidine-containing macrocycles have been developed as potent disruptors of the inducible nitric oxide synthase (iNOS)-SPSB2 protein-protein interaction. ossila.com In these designs, the pyrrolidine units serve as rigid, conformationally constrained elements that correctly orient the key pharmacophoric groups to mimic the binding epitope of one of the protein partners, leading to effective inhibition of the interaction. ossila.com This demonstrates the utility of the pyrrolidine core in creating sophisticated molecules capable of modulating PPI-derived functions.

Tyrosine Regulated Kinase Inhibitors

Tyrosine kinases are a large family of enzymes that regulate critical cell signaling pathways involved in cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers, making them a major focus of drug discovery efforts.

The 3-fluoropyrrolidine scaffold has been successfully incorporated into potent inhibitors of tyrosine kinases. For example, a pyrazolopyridazine derivative modified with an (S)-(+)-3-fluoropyrrolidine moiety was identified as an inhibitor of a tyrosine-regulated kinase with a pIC₅₀ (a measure of potency) of 6.73. sigmaaldrich.com Furthermore, (R)-(-)-3-fluoropyrrolidine hydrochloride serves as a synthetic precursor for imidazo[1,2-a]pyrazine derivatives, which have been investigated as inhibitors of Aurora kinases, a family of serine/threonine kinases with critical roles in mitosis. mdpi.com

Structure-Activity Relationship (SAR) Studies

Rational Drug Design Utilizing Fluoropyrrolidine Scaffolds

The pyrrolidine ring is a versatile scaffold in rational drug design due to several advantageous properties. Its non-planar, puckered conformation provides a three-dimensional framework that can be used to orient substituents in precise spatial arrangements to optimize interactions with biological targets. The stereochemistry of the ring and its substituents can be controlled to achieve selectivity for specific enzymes or receptor isoforms.